

# solubility of Methyl 4-chlorobenzenesulfonate in organic solvents

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## Compound of Interest

Compound Name: Methyl 4-chlorobenzenesulfonate

Cat. No.: B171660

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An In-depth Technical Guide to the Solubility of **Methyl 4-chlorobenzenesulfonate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **methyl 4-chlorobenzenesulfonate**, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative public data, this document focuses on providing estimated solubility in a range of common organic solvents, detailed experimental protocols for its precise determination, and a logical workflow for solubility assessment.

## Introduction to Methyl 4-chlorobenzenesulfonate

**Methyl 4-chlorobenzenesulfonate** (CAS No. 15481-45-5) is a sulfonate ester widely utilized as a methylating agent in organic synthesis. Its reactivity and effectiveness are highly dependent on its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore critical for optimizing reaction conditions, facilitating purification processes, and for its potential application in drug development.

## Estimated Quantitative Solubility Data

While specific quantitative solubility data for **methyl 4-chlorobenzenesulfonate** is not readily available in the public domain, estimations can be made based on the known solubility of structurally similar compounds, such as methyl 4-methylbenzenesulfonate and ethyl 4-

methylbenzenesulfonate. These related compounds exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents.

The following table summarizes the estimated solubility of **methyl 4-chlorobenzenesulfonate** in a variety of common organic solvents at ambient temperature (approximately 20-25°C).

Solvent	Polarity Index	Estimated Solubility Category	Estimated Solubility Range (mg/mL)
<b>Polar Protic Solvents</b>			
Methanol	6.6	High	> 100
Ethanol	5.2	High	> 100
<b>Polar Aprotic Solvents</b>			
Acetone	5.4	High	> 100
Acetonitrile	6.2	Medium	10 - 100
Ethyl Acetate	4.3	Medium	10 - 100
Dichloromethane	3.4	Medium	10 - 100
Tetrahydrofuran (THF)	4.2	High	> 100
<b>Non-Polar Solvents</b>			
Toluene	2.4	Low	1 - 10
Hexane	0.0	Insoluble	< 1
<b>Aqueous</b>			
Water	9.0	Insoluble	< 1

## Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the following detailed experimental protocol for the isothermal shake-flask method is provided. This method is considered the gold standard for determining the thermodynamic solubility of a solid in a liquid.

### 3.1. Materials

- **Methyl 4-chlorobenzenesulfonate** (high purity)
- Selected organic solvent (analytical grade)
- Sealable glass vials with PTFE-lined caps
- Analytical balance (readable to at least 0.1 mg)
- Constant temperature orbital shaker or water bath
- Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

### 3.2. Procedure

- Preparation of Saturated Solution:
  - Add an excess amount of **methyl 4-chlorobenzenesulfonate** to a sealable glass vial. The presence of undissolved solid is essential to ensure saturation.
  - Add a known volume of the selected organic solvent to the vial.
  - Seal the vial tightly.
- Equilibration:
  - Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

- Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Sample Collection and Preparation:
  - After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.
  - Carefully withdraw a known volume of the clear supernatant using a syringe.
  - Immediately filter the solution through a 0.45 µm syringe filter into a clean, dry vial to remove any microscopic solid particles.
  - Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

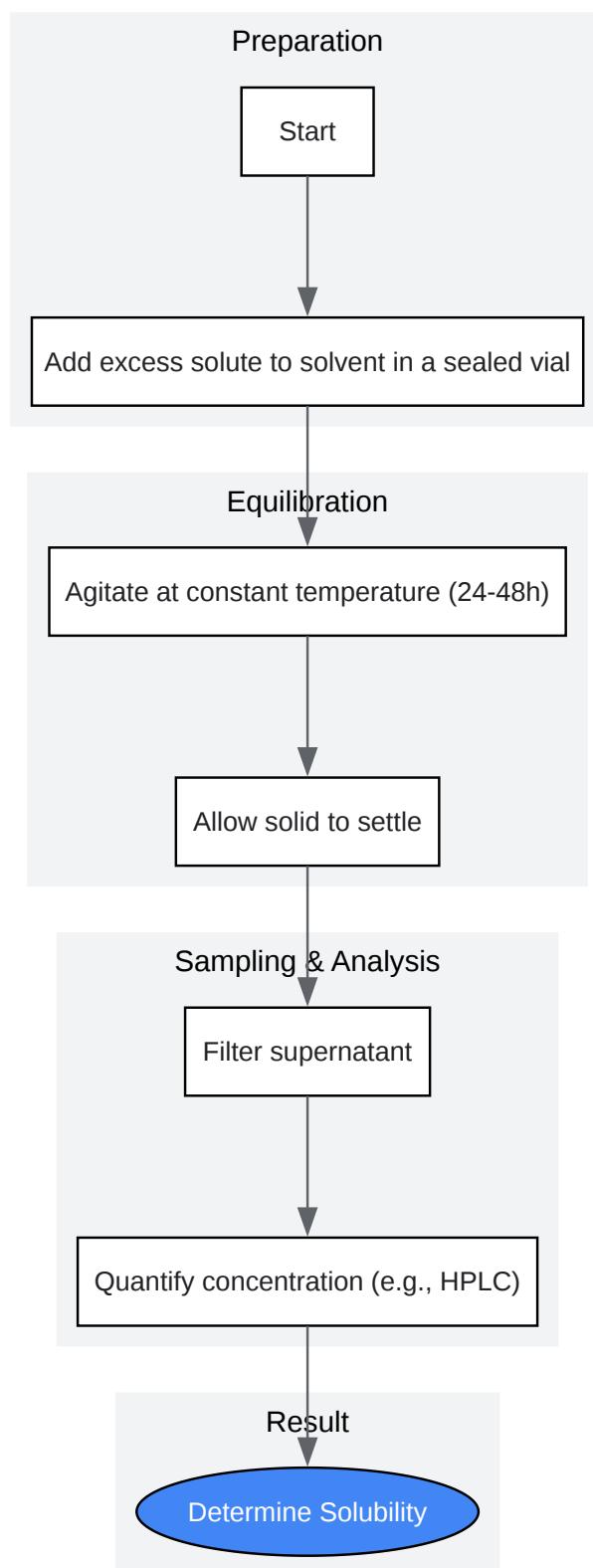
### 3.3. Quantification

- HPLC Method:
  - Prepare a series of standard solutions of **methyl 4-chlorobenzenesulfonate** of known concentrations in the chosen solvent.
  - Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
  - Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
  - Calculate the original solubility, accounting for the dilution factor.
- Gravimetric Method (for non-volatile solvents):
  - Accurately weigh an empty, dry evaporation dish.
  - Transfer a known volume of the filtered saturated solution to the dish.
  - Carefully evaporate the solvent under reduced pressure or in a fume hood.

- Dry the dish containing the solid residue to a constant weight in a vacuum oven.
- The mass of the residue represents the amount of dissolved solute. Calculate the solubility in mg/mL.

## Mandatory Visualizations

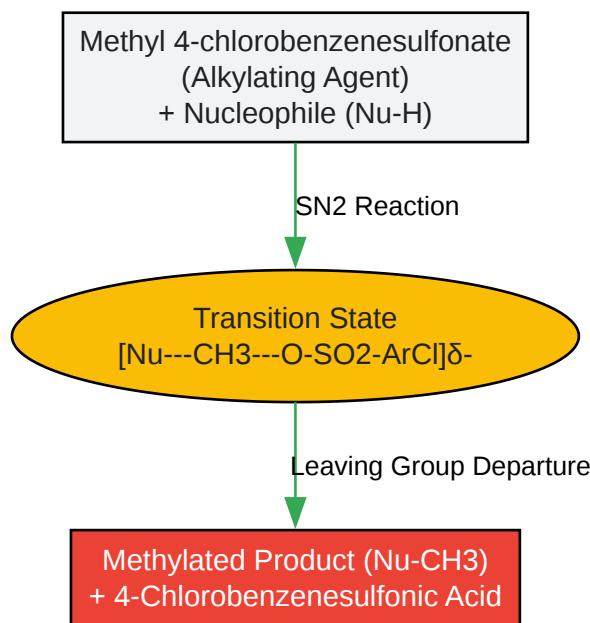
### 4.1. Experimental Workflow for Solubility Determination



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Caption: Workflow for the experimental determination of solubility.

#### 4.2. Role in Organic Synthesis: Alkylation Pathway



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Caption: General pathway for methylation using a sulfonate ester.

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